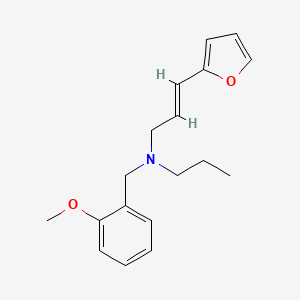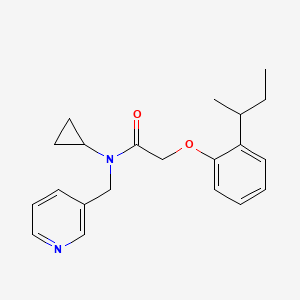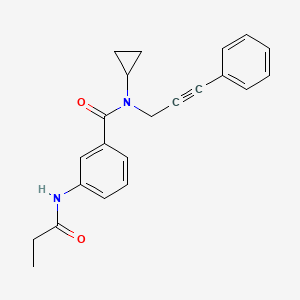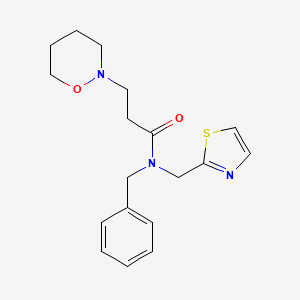![molecular formula C19H24N2O3 B5904604 (2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B5904604.png)
(2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone: is a complex organic compound with a unique structure that combines a quinoline derivative with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the pyrrolidine ring. Key steps include:
Formation of the Quinoline Derivative: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the hydroxyl group on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may offer therapeutic benefits in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of (2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
What sets (2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone apart from these similar compounds
Properties
IUPAC Name |
(2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-11(2)24-18-10-21(9-17(18)22)19(23)15-8-14-7-12(3)5-6-16(14)20-13(15)4/h5-8,11,17-18,22H,9-10H2,1-4H3/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBNSFZMRCOAEB-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N3CC(C(C3)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N3C[C@@H]([C@H](C3)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-fluoro-N-{3-[(2-methoxyethyl)(tetrahydrofuran-2-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B5904529.png)
![4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-[(6-methyl-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B5904536.png)

![6-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole](/img/structure/B5904545.png)
![2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile](/img/structure/B5904547.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5904548.png)

![3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide](/img/structure/B5904559.png)

![N-(4-{2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5904586.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-4-phenoxybutanamide](/img/structure/B5904592.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B5904600.png)
![3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)benzonitrile](/img/structure/B5904605.png)

